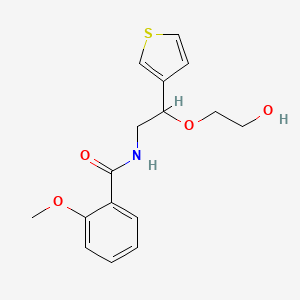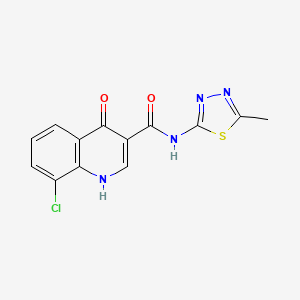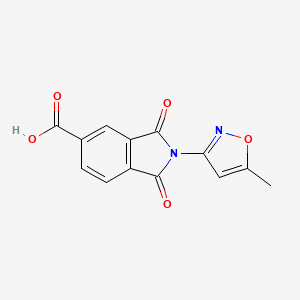![molecular formula C28H24Cl2N2O3S B2618188 N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide CAS No. 314042-75-6](/img/structure/B2618188.png)
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide” is a chemical compound with the molecular formula C28H24Cl2N2O3S. It is related to the family of carbazole derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a carbazole heterocycle, which is a functional charge carrier transporting unit . The carbazole is attached to a saturated polymethacrylamide backbone by a flexible alkyl chain .Chemical Reactions Analysis
Carbazole-based compounds, including this one, are known for their versatility in functionalization and good chemical stability . They are used in a variety of applications due to their excellent charge transport ability .Physical And Chemical Properties Analysis
This compound exhibits promising physical, photophysical, and electrical properties for application in bistable memory devices . It demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .Wissenschaftliche Forschungsanwendungen
Antibacterial Coatings for Implants
Implant-related infection: poses a significant challenge in orthopedics, leading to fixation failure, increased financial burden, and perioperative risk. Traditionally, orthopedic implants were designed solely for mechanical and biological stability, neglecting the surrounding biological microenvironment. However, recent advancements involve incorporating antimicrobial biocoatings into orthopedic implants to prevent and treat infections. These coatings modulate the local environment and enhance implant safety.
Antibacterial Agent SPI031: One promising approach involves covalently conjugating broad-spectrum antibacterial agents to implants. For instance, the antibacterial agent SPI031 (N-alkylated 3,6-dihalocarbazole 1-(sec-butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl) propan-2-ol) has demonstrated efficacy in reducing infection risk . Researchers are actively exploring SPI031-coated implants for fracture surgery patients.
Organic Electronics and Photovoltaics
The compound’s unique structure, with its carbazole and phenylbenzenesulfonamide moieties, makes it interesting for organic electronics. Researchers have investigated its potential as a building block for organic semiconductors . For instance, derivatives like 2-(3,6-dibromo-9H-carbazol-9-yl) ethyl phosphonic acid (Br-2PACz) have been used as substitutes for PEDOT:PSS (a common conductive polymer) in solar cells, achieving impressive efficiencies .
Br-2PACz in Perovskite Solar Cells: When incorporated into perovskite solar cells, Br-2PACz has led to record efficiencies, surpassing those achieved with conventional materials. Its unique electronic properties and compatibility with perovskite active layers make it a promising candidate for next-generation photovoltaics.
Future Directions
While these applications highlight the compound’s potential, ongoing research is crucial. Biomaterial scientists and clinicians must continue investigating its safety, efficacy, and long-term effects. As we advance, we may discover additional applications beyond those mentioned here.
Wang, H., Xiong, C., Yu, Z., Zhang, J., Huang, Y., & Zhou, X. (2022). Research Progress on Antibacterial Coatings for Preventing Implant-Related Infection in Fractures: A Literature Review. Coatings, 12(12), 1921. DOI: 10.3390/coatings12121921 Zhang, Y., Zhang, X., Li, Y., & Li, Y. (2023). High-Efficiency Perovskite Solar Cells Based on [2-(3,6-dibromo-9H-carbazol-9-yl) ethyl] phosphonic acid as a Hole Transport Layer. Journal of Materials Chemistry A, 11(8), 4487–4493. DOI: 10.1039/D3TA01276J
Wirkmechanismus
Target of Action
The primary target of the compound N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide is the ASIC3 ion channel . This channel is involved in pain sensation and inflammation, and its inhibition can lead to potential therapeutic applications in conditions such as stroke, epilepsy, and cancer .
Mode of Action
N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide acts as an inhibitor of the ASIC3 ion channel . By binding to this channel, it effectively blocks the flow of ions, thereby reducing the sensation of pain and inflammation .
Biochemical Pathways
The inhibition of the ASIC3 ion channel by N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide affects the pain signaling pathway . This leads to a decrease in the transmission of pain signals, resulting in an analgesic effect .
Pharmacokinetics
It is soluble in dmso, suggesting that it may have good bioavailability .
Result of Action
The result of the action of N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide is a reduction in pain and inflammation due to its inhibition of the ASIC3 ion channel . This could potentially be beneficial in the treatment of conditions such as stroke, epilepsy, and cancer .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Cl2N2O3S/c1-19-7-11-24(12-8-19)36(34,35)32(22-5-3-2-4-6-22)18-23(33)17-31-27-13-9-20(29)15-25(27)26-16-21(30)10-14-28(26)31/h2-16,23,33H,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOXQLJDOLBHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-benzyl-2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2618113.png)
![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2618115.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618117.png)


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2618123.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2618124.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2618127.png)
![6-Isopropyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2618128.png)